molecular formula C19H17BrN2O4 B2992906 methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899986-70-0

methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2992906
CAS No.: 899986-70-0
M. Wt: 417.259
InChI Key: NLLVERXIADUESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a heterocyclic compound featuring a fused benzoxadiazocine core. This structure incorporates a 4-bromophenyl substituent, a methyl ester group, and a methano-bridged ring system. Its synthesis likely involves multi-step reactions, including cyclization and functionalization steps, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 10-(4-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLVERXIADUESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a synthetic compound with potential biological applications. This article explores its biological activity, particularly focusing on anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₉H₁₈BrN₂O₃
  • Molecular Weight : 404.26 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound.

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by interfering with the regulatory mechanisms that control cell division.
  • Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
  • Inhibition of Metastasis : Compounds with similar structures have demonstrated the ability to inhibit metastatic spread by downregulating matrix metalloproteinases (MMPs) which are crucial for tumor invasion.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCell Lines TestedKey Findings
Cortez-Maya et al. (2018)U251 (glioblastoma), PC-3 (prostate cancer)Significant cytotoxic effects were observed at concentrations above 10 µM.
Sirisha et al. (2010)MDA-MB231 (breast cancer), HCT-15 (colorectal cancer)Compounds exhibited IC50 values ranging from 5 to 15 µM indicating potent anticancer activity.
Karpiński et al. (2018)K562 (leukemia), MCF-7 (breast cancer)Indicated enhanced apoptosis and reduced proliferation rates in treated cells compared to controls.

Pharmacological Properties

Beyond anticancer activity, the compound may exhibit other biological activities:

  • Antibacterial Activity : Similar compounds have been reported to possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are best contextualized by comparing it to structurally related molecules. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Method
Methyl 3-(4-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate Benzo[g][1,3,5]oxadiazocine 4-Bromophenyl, methyl ester ~450 (estimated) Likely cyclization/esterification
4’-((8-Bromooctyl)oxy)-[1,1’-biphenyl]-4-carbonitrile (Compound 1, ) Biphenyl 8-Bromooctyloxy, cyano 385.3 SN2 alkylation, chromatography
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (Compound 5l, ) 1,3,5-Triazine Bromoformylphenoxy, methoxyphenoxy, methyl ester 559.3 Triazine coupling

Key Observations :

Core Heterocycles :

  • The target compound’s benzo[g][1,3,5]oxadiazocine core is distinct from the biphenyl () or triazine () systems. This fused heterocycle likely confers rigidity and specific electronic properties, contrasting with the linear biphenyl or planar triazine derivatives.

Substituent Effects :

  • The 4-bromophenyl group in the target compound parallels the bromooctyl chain in ’s biphenyl derivative. However, the latter’s longer alkyl chain may enhance lipophilicity, while the bromophenyl group in the target compound could favor π-π stacking interactions .
  • Compared to the triazine-based Compound 5l (), the target lacks a formyl group but includes a methyl ester, which may alter reactivity (e.g., ester hydrolysis vs. aldehyde oxidation) .

Synthetic Complexity: The target compound’s methano-bridged structure implies a more complex synthesis than the linear biphenyl or triazine derivatives. highlights the use of transition-metal catalysts and chromatography for analogous compounds, suggesting similar challenges in purification .

Research Findings and Gaps

  • Structural Characterization : Techniques like NMR and mass spectrometry (as used in ) would confirm the target compound’s structure . X-ray crystallography (via programs like SHELX or ORTEP, ) could resolve its 3D conformation .
  • Synthetic Optimization : ’s use of chromatography and catalysts highlights the need for precise reaction control, likely applicable to the target compound’s synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.